molecular formula C29H48O7 B1240813 3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid CAS No. 82583-52-6

3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid

Cat. No.: B1240813
CAS No.: 82583-52-6
M. Wt: 508.7 g/mol
InChI Key: CQHKNYMWDYUNDN-WDNAKNDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha,12alpha-trihydroxy-27-carboxymethyl-5beta-cholestan-26-oic acid is a bile acid.

Scientific Research Applications

Biosynthesis and Metabolism Studies

  • Synthesis of Coenzyme A Esters : The compound is used in the synthesis of coenzyme A esters for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
  • Bile Acid Biosynthesis : It plays a role in the biosynthesis of cholic acid in rat liver, demonstrating the involvement of mitochondrial and microsomal systems in the conversion process (Gustafsson, 1975).
  • Cholesterol Catabolism : The compound is an intermediate in cholesterol catabolism to bile acids, as studied in rat liver (Mendelsohn & Mendelsohn, 1969).

Structural and Stereochemical Analysis

  • Stereochemistry in Bile Alcohols : Studies on the stereochemistry at specific carbon positions of similar compounds in human urine, contributing to the understanding of bile alcohol biosynthesis (Une et al., 2000).
  • Comparison with Other Bile Acids : Comparative studies of the compound with other bile salts to understand variations in bile salt structures across different species (Haslewood & Tökes, 1972).

Chemical Synthesis for Biological Studies

  • Synthesis for Biological Precursors : The compound is synthesized for use as a precursor in biological studies related to cholic acid biosynthesis (Dayal et al., 1978).
  • Role in Thiolase Activity : Its involvement in thiolase activity in bile acid formation, contributing to the understanding of bile acid metabolism at the molecular level (Bun-ya et al., 1998).

Metabolism and Hydroxylation Studies

  • 12alpha-Hydroxylation Studies : The compound is studied for its role in the 12alpha-hydroxylation process, which is essential in bile acid formation (Mui & Elliott, 1975).
  • Metabolism in Guinea Pigs : Research on the metabolism of related compounds in guinea pigs, aiding in understanding the metabolic pathways of bile acids (Kihira & Mosbach, 1978).

Properties

CAS No.

82583-52-6

Molecular Formula

C29H48O7

Molecular Weight

508.7 g/mol

IUPAC Name

2-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]pentanedioic acid

InChI

InChI=1S/C29H48O7/c1-16(5-4-6-17(27(35)36)7-10-25(33)34)20-8-9-21-26-22(15-24(32)29(20,21)3)28(2)12-11-19(30)13-18(28)14-23(26)31/h16-24,26,30-32H,4-15H2,1-3H3,(H,33,34)(H,35,36)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,28+,29-/m1/s1

InChI Key

CQHKNYMWDYUNDN-WDNAKNDTSA-N

Isomeric SMILES

C[C@H](CCCC(CCC(=O)O)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCCC(CCC(=O)O)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(CCC(=O)O)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

3 alpha,7 alpha, 12 alpha-trihydroxy-27a,27b-dihomo-5 beta-cholestane-26,27b-dioic acid
3 alpha,7 alpha,12-alpha-trihydroxy-27-carboxymethyl-5 beta-cholestan-26-oic acid
3,7,12-trihydroxy-27-carboxymethylcholestan-26-oic acid
THCMCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid
Reactant of Route 2
3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid
Reactant of Route 3
3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid
Reactant of Route 4
3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid
Reactant of Route 5
3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid
Reactant of Route 6
3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid

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